molecular formula C8H9N3S B1299511 6-Methyl-benzothiazole-2,5-diamine CAS No. 35435-49-5

6-Methyl-benzothiazole-2,5-diamine

Cat. No. B1299511
CAS RN: 35435-49-5
M. Wt: 179.24 g/mol
InChI Key: RIMRHYSSLBGHNL-UHFFFAOYSA-N
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Description

6-Methyl-benzothiazole-2,5-diamine is a chemical compound with the molecular formula C8H9N3S . It is used as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist . It has also been studied for its anti-tetanus activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 6-Methyl-benzothiazole-2,5-diamine, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 6-Methyl-benzothiazole-2,5-diamine consists of a benzothiazole ring with a methyl group at the 6th position and two amine groups at the 2nd and 5th positions . Molecular mechanics calculations predict a torsional barrier to inter-ring twist of 6.3 kcal mol −1 for unsubstituted benzothiazole .


Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . Other reactions include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Mechanism of Action

While the exact mechanism of action of 6-Methyl-benzothiazole-2,5-diamine is not fully understood, benzothiazole compounds have been found to exhibit anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Future Directions

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been highlighted. These advances include the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .

properties

IUPAC Name

6-methyl-1,3-benzothiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMRHYSSLBGHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-benzothiazole-2,5-diamine

CAS RN

35435-49-5
Record name 6-methyl-1,3-benzothiazole-2,5-diamine
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